2-ethoxy-N-(propan-2-yl)aniline
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Overview
Description
2-ethoxy-N-(propan-2-yl)aniline is an organic compound with the molecular formula C11H17NO. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by an isopropyl group, and an ethoxy group is attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(propan-2-yl)aniline can be achieved through several methods. One common approach involves the reaction of 2-ethoxyaniline with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated or nitrated products depending on the reagents used.
Scientific Research Applications
2-ethoxy-N-(propan-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(propan-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
2-ethoxyaniline: Lacks the isopropyl group on the nitrogen.
N-isopropylaniline: Lacks the ethoxy group on the benzene ring.
2-methoxy-N-(propan-2-yl)aniline: Has a methoxy group instead of an ethoxy group on the benzene ring.
Uniqueness
2-ethoxy-N-(propan-2-yl)aniline is unique due to the presence of both the ethoxy and isopropyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups can lead to distinct properties and applications compared to its similar compounds .
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-ethoxy-N-propan-2-ylaniline |
InChI |
InChI=1S/C11H17NO/c1-4-13-11-8-6-5-7-10(11)12-9(2)3/h5-9,12H,4H2,1-3H3 |
InChI Key |
BXQGPBFTWDCSTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(C)C |
Origin of Product |
United States |
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